(R)-esmolol

描述

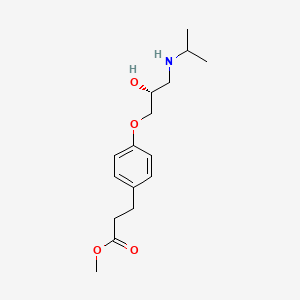

Structure

2D Structure

3D Structure

属性

CAS 编号 |

117405-53-5 |

|---|---|

分子式 |

C16H25NO4 |

分子量 |

295.37 g/mol |

IUPAC 名称 |

methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |

InChI |

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m1/s1 |

InChI 键 |

AQNDDEOPVVGCPG-CQSZACIVSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |

手性 SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)OC)O |

规范 SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |

产品来源 |

United States |

化学反应分析

Key Reaction Parameters :

| Lipase | Solvent | Substrate Conc. (mM) | Enzyme Loading (mg/mL) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| PCL | Toluene | 50 | 25 | 48 | 98 (R-alcohol) |

| CRL | Cyclohexane | 50 | 50 | 52 | 96 (S-alcohol) |

Chemical Conversion to (R)-Esmolol

The resolved (S)-alcohol is converted to This compound via N-alkylation :

-

Reagents : Isopropanolamine, triethylamine (TEA) in methanol under reflux .

-

Mechanism : Nucleophilic substitution at the chloro position of the intermediate chlorohydrin .

-

Yield : 76% after purification, retaining >98% enantiomeric purity .

Hydrolysis and Stability Studies

This compound undergoes rapid hydrolysis in blood due to esterase activity:

-

Half-life : 32.9 minutes in human whole blood vs. 166.6 minutes in plasma .

-

Key Enzymes : Human carboxylesterase 1 (hCE1) and acylpeptide hydrolase (APEH) .

-

Stereoselectivity : Hydrolysis rates differ between enantiomers, influenced by protein binding in plasma .

Optimized Reaction Conditions

Critical Analysis of Enantiopurity

-

Residual (S)-acetate in the enzymatic step reduces ee during downstream reactions if not fully resolved .

-

Chromatographic purification (e.g., flash chromatography) is essential to achieve >95% ee .

This synthesis strategy balances efficiency and sustainability, leveraging biocatalysis for stereochemical control. The data underscore the importance of enzyme selection and reaction optimization in producing high-purity this compound for clinical applications .

相似化合物的比较

Esmolol Enantiomers

| Parameter | S-(−)-Esmolol | R-(+)-Esmolol |

|---|---|---|

| Half-life (min) | 24.27 ± 1.17 | 23.88 ± 1.33 |

| Protein-bound half-life | 29.91 ± 1.39 (HSA/AGP) | 26.07 ± 1.0 (HSA/AGP) |

| β₁-Receptor Activity | Potent antagonist | Inactive |

Both enantiomers undergo rapid hydrolysis by erythrocyte esterases, but protein binding (e.g., human serum albumin) slows degradation. Despite similar half-lives, only S-(−)-esmolol contributes to β-blockade .

Landiolol Hydrochloride

Landiolol, another ultrashort-acting β₁-blocker, shares similarities with esmolol but differs in key aspects:

| Parameter | Esmolol | Landiolol |

|---|---|---|

| Half-life | ~9.2 minutes | ~4 minutes |

| Hypotension Incidence | 52.4% (postoperative) | 9.4% (postoperative) |

| Cardioselectivity | β₁-selective | β₁-selective |

| Clinical Use | SVT, perioperative | Postoperative arrhythmias |

Landiolol exhibits faster clearance and fewer hypotensive side effects, making it preferable in hemodynamically unstable patients .

Propranolol and Metoprolol

| Parameter | Esmolol | Propranolol | Metoprolol |

|---|---|---|---|

| Selectivity | β₁-selective | Non-selective | β₁-selective |

| Half-life | 9.2 minutes | 3–6 hours | 3–7 hours |

| Administration | IV only | Oral/IV | Oral/IV |

| Onset/Duration | 60 sec (onset), <30 min | Slow, prolonged | Moderate, prolonged |

Esmolol’s ultrashort action allows titration in critical care, unlike long-acting agents like propranolol or metoprolol .

Structural and Physicochemical Comparisons

Novel carylcarbonyloxy-aminopropanol derivatives (e.g., compounds 10a–d) were synthesized to mimic esmolol’s ultrashort effect. Key findings include:

Refractory Ventricular Fibrillation (VF/pVT)

- Esmolol: Improved ROSC (return of spontaneous circulation) in 29 IHCA patients when administered early (median CPR-to-esmolol duration: 12 min in survivors vs. 23.5 min in non-survivors) . However, pre-hospital data remain inconclusive due to small observational studies .

- Landiolol: No direct comparison data, but its rapid offset may reduce hypotension risks in prolonged resuscitation .

Septic Shock

- Esmolol : Reduces heart rate and improves microcirculation (e.g., decreased lactate: 4.0 vs. 3.6 mmol/L, p=0.012) but requires cautious titration due to hypotension risks (discontinued in 33% of patients with septic cardiomyopathy) .

- Other β-blockers: Limited evidence for propranolol/metoprolol in sepsis due to prolonged action and hemodynamic instability risks.

Perioperative Use

- Esmolol vs. Remifentanil: Both provide adequate hypotension for tympanoplasty, but remifentanil offers superior surgical field scores (p<0.05). Cognitive function decline was similar postoperatively .

- Esmolol vs. Lidocaine : Comparable hemodynamic stability during extubation, but esmolol requires higher doses for prolonged effects .

Adverse Effects and Drug Interactions

准备方法

Chemo-Enzymatic Synthesis of (R)-Esmolol

Enzymatic Kinetic Resolution of Racemic Intermediates

The chemo-enzymatic approach leverages lipase-catalyzed transesterification to achieve enantiomeric enrichment. In a seminal study, Pseudomonas cepacia lipase (PCL) and Candida rugosa lipase (CRL) were employed to resolve racemic methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate [(RS)-10] using vinyl acetate as an acyl donor. PCL preferentially acetylated the (S)-enantiomer, yielding (R)-alcohol [(R)-10] with 92–98% enantiomeric excess (ee), while CRL exhibited complementary selectivity, producing (S)-acetate [(S)-11] from the (R)-enantiomer.

Optimization of Reaction Parameters

Key parameters influencing enzymatic resolution include:

- Solvent selection : Toluene and hexane enhanced enantioselectivity (E > 200) compared to polar solvents.

- Enzyme loading : 20–30 mg/mL of PCL or CRL maximized conversion (50%) without compromising ee.

- Temperature : Room temperature (25°C) minimized side reactions while maintaining enzymatic activity.

The resolved (R)-10 was subsequently N-alkylated with isopropylamine in methanol under reflux, affording (S)-esmolol. However, inversion of configuration during this step yielded this compound as the final product, achieving a 76% overall yield.

Chemical Synthesis via Chiral Glycidyl Derivatives

Condensation of Para-Hydroxybenzene Methyl Propionate

A patented method utilizes (R)-glycidyl derivatives to construct the chiral epoxide intermediate. Para-hydroxybenzene methyl propionate (I) is deprotonated with 60% NaH in dimethylformamide (DMF), followed by condensation with (R)-glycidyl tosylate (IIb) at 20–30°C. This yields (R)-4-glycidoxy methyl phenylpropionate (IIIb) with 85–90% purity (Scheme 1).

Epoxide Ring-Opening with Isopropylamine

(IIIb) undergoes nucleophilic attack by isopropylamine in methanol, forming (R)-4-[2-hydroxy-3-(isopropylamino)propoxy]methyl phenylpropionate (IV) . The reaction proceeds at room temperature for 12–16 hours, achieving >95% conversion (monitored by TLC).

Comparative Analysis of Synthetic Routes

Yield and Enantiomeric Purity

| Method | Overall Yield (%) | Enantiomeric Excess (%) | Key Advantage |

|---|---|---|---|

| Chemo-enzymatic | 76 | 92–98 | Green chemistry, minimal byproducts |

| Chemical (glycidyl) | 54–55 | >99 | Scalability, straightforward isolation |

Economic and Environmental Considerations

The chemo-enzymatic route reduces reliance on toxic metal catalysts and operates under mild conditions, aligning with green chemistry principles. In contrast, the chemical method requires stoichiometric NaH and DMF, necessitating rigorous waste management.

常见问题

Q. What is the pharmacological mechanism of (R)-esmolol, and how does its pharmacokinetic profile influence experimental design?

this compound is a short-acting β1-adrenergic receptor antagonist with rapid onset (60 seconds) and offset (10–20 minutes) due to esterase-mediated hydrolysis in red blood cells. Its ultra-short half-life (~9 minutes) necessitates continuous infusion in experimental models to maintain steady-state β-blockade. Researchers should account for its dose-dependent hemodynamic effects, including heart rate reduction and attenuated myocardial oxygen demand, when designing protocols requiring titratable β-blockade .

Q. What are standardized dosing protocols for this compound in preclinical and clinical research settings?

Preclinical studies in septic rat models used 10–20 mg/kg/hr infusions to improve cardiac efficiency without elevating lactate levels . In human trials, typical dosing includes a 1 mg/kg bolus followed by 150 µg/kg/min infusion, adjusted to achieve target heart rates (e.g., 80–94 bpm in septic shock studies). Dosing must align with hemodynamic monitoring to avoid hypotension, a known risk in non-cardiac surgery studies .

Q. How is this compound used to attenuate hemodynamic responses in anesthesia research?

this compound is effective in blunting tachycardia during laryngoscopy. Studies comparing it to fentanyl show improved hemodynamic stability, but implementation requires addressing barriers like provider education and cultural resistance. Experimental designs should include pre/post-intervention surveys and audits to measure practice changes .

Advanced Research Questions

Q. How can researchers reconcile contradictory mortality outcomes of this compound in septic shock trials?

While one RCT reported a 28-day mortality reduction (49.4% vs. 80.5%, p < 0.001) with esmolol in septic shock , a 2023 study found no significant 90-day mortality difference despite improved cardiac function . Methodological factors such as patient selection (e.g., baseline heart rate >95 bpm), co-administration of vasopressors, and titration protocols may explain discrepancies. Meta-regression analyses are recommended to isolate dose-response and hemodynamic stability effects .

Q. What experimental designs address this compound’s impact on cerebral blood flow and cognitive function?

Functional MRI studies using hyperventilation and cognitive tasks show that esmolol does not alter cerebral vasoreactivity or blood oxygenation level-dependent (BOLD) contrast despite reducing heart rate and blood pressure. Researchers should employ randomized crossover designs with placebo controls and standardized cognitive assessments (e.g., reaction time tasks) .

Q. How does this compound compare to other β-blockers like landiolol in ICU settings?

A 2025 propensity-matched study found landiolol superior in reducing 60-day mortality (15% vs. 28%, p = 0.003) and PCO2 gap in critically ill patients. However, esmolol’s cost-effectiveness and shorter half-life may favor rapid titration. Head-to-head trials should stratify by sepsis severity and monitor cardiac output changes .

Methodological Challenges

Q. How can researchers mitigate bias in systematic reviews of this compound for refractory ventricular fibrillation?

A 2018 meta-analysis highlighted limitations like small sample sizes and heterogeneous definitions of "refractory" ventricular fibrillation. Solutions include:

Q. What statistical approaches resolve conflicting data on this compound’s cardiac efficiency in sepsis?

In septic rats, esmolol increased cardiac efficiency (cardiac output × systolic pressure/MVO2) by 30% (p < 0.05) . Conflicting human data may arise from variability in fluid resuscitation and vasopressor use. Mixed-effects models adjusting for norepinephrine doses and lactate levels are recommended .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。